molecular formula C8H8ClN3O B14161021 3-Phenylsydnone imine monohydrochloride CAS No. 1008-78-2

3-Phenylsydnone imine monohydrochloride

Cat. No.: B14161021
CAS No.: 1008-78-2
M. Wt: 197.62 g/mol
InChI Key: IUMGUFDITNUNQB-UHFFFAOYSA-M
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Description

3-Phenylsydnone imine monohydrochloride is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds known for their unique electronic structures and significant biological activities. The compound is characterized by a phenyl group attached to the sydnone core, which is further modified by an imine group and a hydrochloride moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. A common method includes the use of a mechanochemical approach, such as ball-milling, which avoids the use of organic solvents and purification steps . This method is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale mechanochemical synthesis, leveraging the same principles as laboratory-scale methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenylsydnone imine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through its mesoionic structure, which allows for unique interactions with biological molecules. It can participate in strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions, enabling the labeling of proteins and nucleic acids. The molecular targets include cyclooctynes and other strained alkyne derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylsydnone imine monohydrochloride is unique due to its imine group, which imparts different reactivity and biological activity compared to other sydnones. Its ability to undergo SPSAC reactions makes it particularly valuable in bioorthogonal chemistry .

Properties

CAS No.

1008-78-2

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

3-phenyloxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1

InChI Key

IUMGUFDITNUNQB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-]

Origin of Product

United States

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